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Compound of Interest |

2-[(2R)-Oxolan-2-yllethan-1-amine
Compound Name:
hydrochloride
CAS No.: 2095396-40-8
Cat. No.: B2489323

Executive Summary & Pharmacophore Analysis

The Tetrahydrofuran-2-ethylamine motif (specifically the S or R enantiomer of 2-(2-
aminoethyl)tetrahydrofuran) represents a high-value scaffold in modern drug discovery. It
serves as a polar, metabolically stable bioisostere for cyclohexyl- and cyclopentyl-ethylamines,
offering distinct physicochemical advantages:

e LogP Modulation: The ether oxygen lowers lipophilicity (
cLogP
-1.5 vs. cyclohexyl), improving aqueous solubility.

» H-Bonding Capability: The ring oxygen acts as a weak hydrogen bond acceptor (HBA),
enabling specific interactions with backbone amides in kinase hinge regions or GPCR
pockets.

o Conformational Restriction: The THF ring restricts the conformational freedom of the
ethylamine tail, reducing the entropic penalty of binding compared to linear alkoxy-amines.

Structural Definition

o Core: Tetrahydrofuran ring.[1][2][3][4][5][6]
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e Linker: Ethyl chain (2-carbon spacer) at the C2 or C3 position.

o Chirality: The C2 (or C3) stereocenter is critical. The (S)-enantiomer is often derived from L-
amino acid or sugar pools, while the (R)-enantiomer is accessible via specific enzymatic
resolution or asymmetric catalysis.

Synthetic Strategies: From Chiral Pool to Scale

The synthesis of chiral THF-ethylamines requires preserving the stereocenter while extending
the carbon chain. Below are the two primary industrial routes.

Route A: The "Chiral Pool" Chain Extension
(Recommended)

This route utilizes commercially available (S)-Tetrahydrofurfuryl alcohol (derived from furfural
hydrogenation and enzymatic resolution) as the starting material. It is robust, scalable, and
preserves enantiopurity.

Mechanism: Activation

Homologation
Reduction.

» Activation: The primary alcohol is converted to a tosylate or mesylate.

» Displacement: Nucleophilic substitution with cyanide introduces the second carbon of the
ethyl chain.

e Reduction: The resulting nitrile is reduced to the primary amine.

Route B: Asymmetric Cyclization (De Novo)

For C3-substituted variants or non-standard substitution patterns, de novo synthesis is
required.

e Method: Pd-catalyzed asymmetric allylic alkylation of diols or [3+2] annulation of donor-
acceptor cyclopropanes.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2489323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

 Utility: High value for generating quaternary centers or complex substitution patterns not

available in the chiral pool.

Visualization: Synthetic Decision Matrix

The following Graphviz diagram outlines the decision logic for selecting the optimal synthetic

pathway based on target structure and scale.
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Figure 1: Decision matrix for selecting the synthetic route based on substitution pattern (C2 vs.

C3) and scale.
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Experimental Protocol: Synthesis of (S)-2-(2-
Aminoethyl)tetrahydrofuran

Objective: Synthesis of the target amine from (S)-tetrahydrofurfuryl alcohol via the nitrile
intermediate. Safety: Cyanide salts are lethal. Work in a well-ventilated fume hood with
appropriate antidotes available.

Step 1: Tosylation

» Reagents: (S)-Tetrahydrofurfuryl alcohol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq),
Pyridine (solvent/base).

e Procedure: Dissolve alcohol in pyridine at 0°C. Add TsClI portion-wise. Stir at room
temperature (RT) for 12h.

e Workup: Pour into ice water, extract with DCM. Wash with 1M HCI (to remove pyridine),
brine, dry over MgSOA4.

» Validation: 1H NMR shows doublet for Ts-methyl (~2.4 ppm) and shift of CH2-O protons.

Step 2: Cyanation (Homologation)
o Reagents: (S)-THF-2-methyl tosylate (from Step 1), NaCN (1.5 eq), DMSO (solvent).

Procedure: Dissolve tosylate in DMSO. Add NaCN carefully. Heat to 60-80°C for 4-6h.

Workup: Quench with water (Caution: HCN risk if acidic). Extract with Et20.

Product: (S)-Tetrahydrofuran-2-yl-acetonitrile.

Key Insight: DMSO is critical for the SN2 rate; avoid protic solvents to minimize elimination
byproducts.

Step 3: Reduction to Amine

» Reagents: Nitrile intermediate, LiAIH4 (2.0 eq) or H2/Raney-Ni.
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e Procedure (LiAIH4): Suspend LiAIH4 in dry THF at 0°C. Add nitrile solution dropwise. Reflux
for 2h.

e Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
« Purification: Distillation or conversion to HCI salt for storage.

o Data: 1H NMR shows disappearance of alpha-nitrile protons (~2.5 ppm) and appearance of
ethylamine triplets.

Medicinal Chemistry Applications
Bioisosteric Replacement Data

Replacing a cyclopentyl ring with a THF ring in an amine scaffold significantly alters
physicochemical properties.[7]

Cyclopentyl- .
Property . (S)-THF-Ethylamine Impact
Ethylamine
cLogP ~2.1 ~0.6 Improved Solubility
TPSA 26 A2 35 A2 Increased Polarity
] - High (CYP oxidation High (C2-H oxidation )
Metabolic Stability Longer Half-life
prone) reduced)

) Donor (NH2) + o
H-Bonding Donor only (NH2) New Binding Vector
Acceptor (O)

Case Study: Histamine & Kinase Inhibitors

e Histamine Analogs: The 2-(2-aminoethyl) THF motif acts as a selective histamine H1/H2
agonist/antagonist pharmacophore, where the ether oxygen mimics the imidazole nitrogen's
H-bond accepting ability without the aromaticity.

e Kinase Inhibitors: In CDK2 inhibitors (e.g., RLY-2139 analogs), chiral THF moieties are used
to fill ribose-binding pockets, where the ether oxygen mimics the ribose hydroxyls of ATP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Chiral Tetrahydrofuran Ethylamine
Building Blocks]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2489323#chiral-tetrahydrofuran-ethylamine-building-
blocks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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